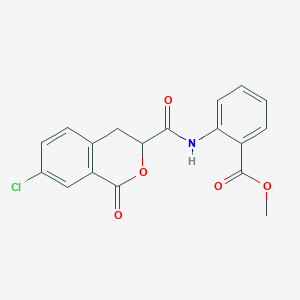

methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO5/c1-24-17(22)12-4-2-3-5-14(12)20-16(21)15-8-10-6-7-11(19)9-13(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUAMTFSAFZUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate involves multiple steps. One common synthetic route includes the reaction of 7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Comparison of Heterocyclic Cores

Key Observations :

- Chlorinated analogs (e.g., 8c, C3) exhibit higher melting points compared to non-halogenated derivatives, suggesting enhanced crystallinity due to halogen interactions .

- The benzodithiazine derivative (15) shows exceptional thermal stability (decomposition >300°C), likely due to its rigid fused-ring system and sulfone groups .

Functional Group Analysis

Amide vs. Ester Linkages :

- The target compound’s amide group contrasts with sulfonylureas in pesticidal methyl benzoates (e.g., bensulfuron methyl) . Sulfonylureas exhibit herbicidal activity via acetolactate synthase inhibition, while amides may target different biological pathways.

- Methyl esters are common in pesticidal compounds (e.g., haloxyfop-methyl) and pharmaceuticals, improving membrane permeability but susceptible to hydrolysis .

Spectroscopic Data :

- 1H NMR: The target’s amide proton (NH) is expected near δ 9–10 ppm, similar to benzodithiazine hydrazino protons (δ 10.15–10.25 ppm) . Methyl ester protons (OCH3) resonate at δ 3.7–3.9 ppm, consistent with analogs like C3 (δ 3.79 ppm) .

- IR :

Key Observations :

Biological Activity

Methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a compound that belongs to the benzopyran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action based on recent research findings.

Overview of Benzopyran Compounds

Benzopyrans are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. The structural features of benzopyran compounds often contribute to their biological effects, making them a significant focus in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the antiproliferative activity of benzopyran derivatives against various cancer cell lines. For instance, a study demonstrated that compounds derived from the benzopyran skeleton exhibited significant cytotoxic effects against several cancer types, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and ovarian cancer (SKOV-3) .

Case Studies

- Cytotoxicity Against Cancer Cells :

-

Mechanism of Action :

- The compound was found to induce apoptosis in cancer cells at a concentration of 5 µM, leading to a significant increase in apoptotic markers . This suggests that methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate may trigger programmed cell death pathways in malignant cells while sparing normal cells.

Structure–Activity Relationship (SAR)

The biological activity of methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate can be attributed to its unique structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and cellular uptake |

| Amido Linkage | May stabilize the compound and enhance binding |

| Benzopyran Core | Essential for anticancer activity |

Research Findings

Research has shown that various benzopyran derivatives demonstrate selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

In Vitro Studies

A comprehensive study involving multiple hybrid compounds derived from benzopyrans indicated that these compounds could inhibit key signaling pathways involved in cancer proliferation. Notably, the conjugation of benzopyran with isoxazole moieties enhanced antiproliferative activity against human cancer cell lines .

Q & A

Basic Research Question

Q: What are the key steps in synthesizing methyl 2-(7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate, and how can reaction conditions be optimized for reproducibility? A:

Synthesis Protocol :

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to link the benzopyran and benzoate moieties. Monitor reaction progress via TLC or HPLC .

- Chlorination : Introduce the 7-chloro substituent via electrophilic aromatic substitution using Cl₂ or SOCl₂ under controlled temperatures (0–5°C) .

- Esterification : Employ methanol with catalytic sulfuric acid to form the methyl ester. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Optimization :

- Adjust solvent polarity (e.g., DMF vs. THF) to improve yield.

- Use anhydrous conditions to minimize hydrolysis of intermediates .

Advanced Research Question

Q: How can researchers resolve contradictions in NMR data when confirming the structure of this compound? A:

Multi-Spectral Analysis :

- Compare experimental ¹H/¹³C NMR (e.g., DMSO-d₆, 200–400 MHz) with computational predictions (DFT or molecular modeling) .

- Use HSQC and HMBC to verify coupling between the benzopyran’s amide proton (δ ~9.00 ppm) and adjacent carbons .

Crystallography :

- If crystalline, perform X-ray diffraction to resolve ambiguities in stereochemistry (e.g., dihydrobenzopyran conformation) .

Basic Research Question

Q: What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems? A:

Experimental Design :

- Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25°C. Monitor degradation via LC-MS every 24 hours .

- Photolysis : Use UV light (λ = 254 nm) to simulate sunlight exposure. Quantify byproducts using high-resolution mass spectrometry .

Data Interpretation :

- Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar benzopyrans (e.g., log P values) to predict bioaccumulation .

Advanced Research Question

Q: How can researchers evaluate the compound’s toxicity across biological models while addressing conflicting in vitro vs. in vivo results? A:

Tiered Testing :

- In Vitro : Use human hepatocyte cultures (e.g., HepG2) to assess metabolic stability and CYP450 inhibition. Measure IC₅₀ via MTT assays .

- In Vivo : Administer to zebrafish embryos (OECD TG 236) to study developmental toxicity. Compare LC₅₀ values with in vitro data to identify metabolic activation pathways .

Contradiction Analysis :

- Perform pharmacokinetic modeling (e.g., PBPK) to reconcile differences in bioavailability between models .

Basic Research Question

Q: What analytical techniques are most suitable for quantifying this compound in biological matrices? A:

Sample Preparation :

- Extract using SPE cartridges (C18 phase) and acetonitrile/water (70:30). Centrifuge at 10,000 rpm to remove proteins .

Quantification :

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% formic acid, 55:45). Detect at λ = 280 nm .

- LC-MS/MS : Optimize ESI parameters (capillary voltage: 3 kV; source temperature: 300°C) for enhanced sensitivity .

Advanced Research Question

Q: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity? A:

Scaffold Modification :

- Replace the 7-chloro group with electron-withdrawing substituents (e.g., NO₂) to enhance electrophilicity. Synthesize analogs via Suzuki-Miyaura cross-coupling .

Activity Testing :

- Screen analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays. Correlate IC₅₀ with Hammett σ values to identify key substituents .

Basic Research Question

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

PPE Requirements :

- Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂) .

Emergency Measures :

- For skin contact: Rinse with 0.9% saline for 15 minutes. For inhalation: Administer oxygen if respiratory distress occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.